Cas no 69169-57-9 (4-Amino-3-methylbut-2-enoic acid)

4-Amino-3-methylbut-2-enoic acid is a β-substituted unsaturated amino acid derivative with potential applications in organic synthesis and medicinal chemistry. Its structure features a conjugated enoic acid moiety and an amino group, making it a versatile intermediate for the preparation of heterocyclic compounds and bioactive molecules. The compound’s rigid backbone and functional groups allow for selective modifications, facilitating the development of peptidomimetics or enzyme inhibitors. Its unsaturated system may also participate in cycloaddition or Michael addition reactions, expanding its utility in synthetic routes. Proper handling is advised due to its reactive nature. This compound is typically used in research settings under controlled conditions.
4-Amino-3-methylbut-2-enoic acid structure
69169-57-9 structure
Product Name:4-Amino-3-methylbut-2-enoic acid
CAS No:69169-57-9
MF:C5H9NO2
MW:115.130461454391
MDL:MFCD20617833
CID:5617671
PubChem ID:122235573
Update Time:2025-06-07

4-Amino-3-methylbut-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-2978149
    • (2E)-4-amino-3-methylbut-2-enoic acid
    • EN300-26638574
    • 4-amino-3-methylbut-2-enoic acid
    • 69169-57-9
    • 4-Amino-3-methylbut-2-enoic acid
    • MDL: MFCD20617833
    • Inchi: 1S/C5H9NO2/c1-4(3-6)2-5(7)8/h2H,3,6H2,1H3,(H,7,8)/b4-2+
    • InChI Key: SAWFOYNHCRGHMP-DUXPYHPUSA-N
    • SMILES: OC(/C=C(\C)/CN)=O

Computed Properties

  • Exact Mass: 115.063328530g/mol
  • Monoisotopic Mass: 115.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.6
  • Topological Polar Surface Area: 63.3Ų

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Additional information on 4-Amino-3-methylbut-2-enoic acid

Comprehensive Overview of 4-Amino-3-methylbut-2-enoic acid (CAS No. 69169-57-9): Properties, Applications, and Research Insights

4-Amino-3-methylbut-2-enoic acid (CAS No. 69169-57-9) is a specialized organic compound with a unique structural framework, combining an amino group and a conjugated double bond within a carboxylic acid backbone. This unsaturated amino acid derivative has garnered attention in biochemical and pharmaceutical research due to its potential as a metabolic intermediate and building block for synthetic applications. The compound's IUPAC name reflects its α,β-unsaturated carboxylic acid nature, while its CAS registry number (69169-57-9) serves as a universal identifier for precise chemical tracking.

Recent studies highlight the growing interest in 4-Amino-3-methylbut-2-enoic acid analogs for bioactive molecule design, particularly in the context of enzyme inhibition and peptide mimetics. Researchers are exploring its role in modulating cellular signaling pathways, with some publications suggesting utility in structure-activity relationship (SAR) studies. The compound's Michael acceptor capability, conferred by its α,β-unsaturated system, makes it a candidate for covalent protein modification strategies—a hot topic in targeted drug discovery.

From a synthetic chemistry perspective, 69169-57-9 serves as a versatile chiral synthon for asymmetric synthesis. Its amino acid-like properties allow incorporation into unnatural peptide backbones, addressing current demands for protease-resistant therapeutic peptides. The compound's stereocenter at the 3-position offers opportunities for diastereoselective transformations, a feature increasingly valued in precision medicine development. Analytical techniques like HPLC-MS and NMR spectroscopy are typically employed to characterize this molecule, with particular attention to its Z/E isomerism.

The physicochemical profile of 4-Amino-3-methylbut-2-enoic acid reveals interesting traits: its zwitterionic nature in physiological pH ranges enhances water solubility, while the conjugated π-system enables UV detection—properties leveraged in analytical method development. Stability studies indicate that proper storage at -20°C under inert atmosphere preserves its chemical integrity, a consideration critical for long-term research applications. These characteristics position it as a valuable reference standard for quality control in related compound synthesis.

Emerging applications in bioconjugation chemistry have renewed interest in this compound class. The amino group permits N-terminal modifications, while the carboxylic acid enables C-terminal derivatization—dual functionality that aligns with modern click chemistry approaches. Such versatility addresses frequent search queries regarding multifunctional linker molecules and cross-linking reagents in proteomics research. Recent patent literature suggests innovative uses in controlled-release formulations, though detailed mechanisms remain proprietary.

Environmental and green chemistry perspectives on 69169-57-9 highlight its potential as a biodegradable intermediate. Life cycle assessment studies of related compounds suggest favorable environmental fate parameters, an increasingly important consideration given current focus on sustainable chemical processes. The compound's natural occurrence in certain metabolic pathways further supports its eco-friendly profile, aligning with industry trends toward bio-based chemicals.

From a commercial standpoint, 4-Amino-3-methylbut-2-enoic acid remains a low-volume specialty chemical, primarily supplied for research-grade applications. Market analyses indicate steady demand from academic institutions and pharmaceutical R&D sectors, with pricing reflecting its high-purity synthesis requirements. Regulatory documentation emphasizes proper laboratory handling protocols, though it doesn't appear on major restricted substances lists—a point frequently verified in chemical compliance searches.

Future research directions may explore this compound's utility in bioorthogonal chemistry and prodrug design, particularly given the pharmaceutical industry's focus on targeted delivery systems. The structure-property relationships of such unsaturated amino acids continue to generate scholarly discussion, with several recent publications examining their conformational dynamics using computational chemistry methods. These investigations respond to growing scientific interest in molecular flexibility and binding affinity optimization.

For researchers working with CAS 69169-57-9, proper spectral interpretation remains crucial. The compound's 1H-NMR fingerprint typically shows distinctive vinyl proton signals between 5-7 ppm and an amino proton exchange pattern, while 13C-NMR clearly identifies the carboxyl carbon around 170 ppm. Mass spectral fragmentation patterns provide additional confirmation, with the molecular ion peak serving as a key identifier—information frequently sought in compound characterization queries.

In summary, 4-Amino-3-methylbut-2-enoic acid represents an intriguing case study in functional group interplay within small molecules. Its chemical behavior bridges traditional amino acid chemistry and modern conjugate addition methodologies, offering multiple avenues for molecular innovation. As synthetic biology advances, such structurally nuanced compounds will likely play expanded roles in rational drug design and material science applications.

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